![molecular formula C22H19FN2OS3 B2384573 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 922471-85-0](/img/structure/B2384573.png)

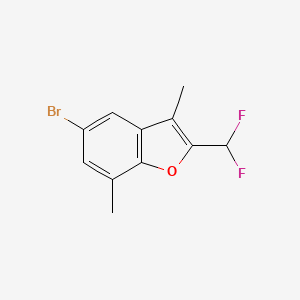

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that contains these structures.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research efforts have focused on synthesizing derivatives of benzothiazole and thiophene compounds due to their significant biological activities. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Material Sciences and Photovoltaic Efficiency

In material sciences, substituted thiophenes have shown a wide spectrum of activities and applications. They have been utilized as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and potential in photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Antimicrobial and Anti-inflammatory Properties

Compounds bearing thiophene and benzothiazole moieties have been synthesized and evaluated for their antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013). Additionally, novel derivatives incorporating thiophene and benzothiazole structures have displayed significant anti-inflammatory activity, further underscoring their potential in therapeutic applications (Sunder & Maleraju, 2013).

Antitumor and Kinase Inhibition

Further research into benzothiazole derivatives has revealed their potential as antitumor agents, with some compounds exhibiting potent cytotoxic effects in vitro against various cancer cell lines. This indicates a promising direction for the development of new anticancer drugs (Hutchinson et al., 2001). Additionally, compounds structurally similar to the query have been investigated for their inhibitory activity against Src kinase, a target in cancer therapy, demonstrating the potential of such molecules in cancer treatment (Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2OS3/c1-27-18-8-9-19-20(14-18)29-22(24-19)25(11-10-17-3-2-12-28-17)21(26)13-15-4-6-16(23)7-5-15/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVXQNMOQAUTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)